Eosin B

Beschreibung

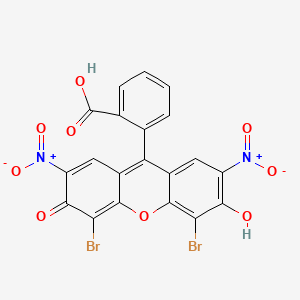

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4,5-dibromo-3-hydroxy-2,7-dinitro-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14/h1-6,25H,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYPOHFEIEJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])O)Br)Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br2N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862169 | |

| Record name | 2-(4,5-Dibromo-6-hydroxy-2,7-dinitro-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Eosin B (CAS 548-24-3)

Physicochemical Characterization and Application Protocols[1]

Executive Summary

Eosin B (Bluish), chemically defined as the disodium salt of 4',5'-dibromo-2',7'-dinitrofluorescein, represents a critical variant in the xanthene dye family.[1][2][3][4] While often treated as interchangeable with Eosin Y in general histology, Eosin B possesses distinct physicochemical properties driven by its nitro-substituted chromophore.[1] This modification alters its electron density, resulting in a deeper red-to-bluish hue and, critically, significantly faster excited-state dynamics.[1] This guide provides a rigorous technical analysis of Eosin B, moving beyond basic staining to explore its solvatochromic behavior, photophysical sensitivity to hydrogen bonding, and precise preparation protocols for reproducible research applications.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

Unlike Eosin Y, which is tetrabrominated, Eosin B substitutes two bromine atoms with nitro (

| Parameter | Technical Specification |

| Common Name | Eosin B (Bluish), Acid Red 91, CI 45400 |

| CAS Number | 548-24-3 |

| IUPAC Name | Disodium 4',5'-dibromo-2',7'-dinitro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diolate |

| Molecular Formula | |

| Molecular Weight | ~624.06 g/mol (Anhydrous basis) |

| Physical Appearance | Dark brown to olive-green crystalline powder |

| Solubility | Water: ~300 g/L (High); Ethanol: Soluble (Spirit Soluble); Xylene: Insoluble |

Part 2: Physicochemical & Spectral Properties[1][5][6][7]

The following data aggregates experimental values critical for assay development and spectroscopic analysis.

| Property | Value / Characteristic | Contextual Note |

| Absorption Max ( | 514–520 nm (Water) | Slightly blue-shifted compared to Eosin Y (~517 nm). |

| Emission Max ( | 556–560 nm | Exhibits a larger Stokes shift in alcohols than in water. |

| Molar Extinction Coeff. ( | ~60,000 - 95,000 | High absorptivity makes it effective for thin-section staining.[1] |

| pKa (Predicted) | ~5.98 (Phenolic protons) | Nitro groups alter acidity; typically exists as a dianion at physiological pH. |

| Fluorescence Quantum Yield ( | Critical Insight: Drastically lower in water due to H-bond quenching. | |

| Melting Point | 275°C (Decomposes) | Stable under standard autoclave conditions, but heat sensitive in powder form. |

Expert Insight: Solvatochromism & Hydrogen Bonding

Eosin B acts as a sensitive probe for the hydrogen-bonding capacity of its environment.[5] In aqueous solution, the fluorescence lifetime is extremely short (~4.4 ps) due to rapid non-radiative decay facilitated by H-bonds between the solvent and the nitro groups. In aprotic or less polar solvents (e.g., acetonitrile), the lifetime extends significantly (~280 ps).[1] This property makes Eosin B a superior probe for interfacial H-bonding dynamics compared to Eosin Y.

Part 3: Mechanism of Action (DOT Visualization)

The following diagram illustrates the photophysical decay and staining mechanism of Eosin B, highlighting the difference between its behavior in bulk water versus protein-bound states.

Caption: Photophysical pathways of Eosin B showing rapid H-bond quenching in water vs. electrostatic protein binding.

Part 4: Preparation & Handling Protocols

To ensure reproducibility, gravimetric preparation is preferred over volumetric dilution from concentrates.[1]

Protocol A: 1% (w/v) Stock Solution (Aqueous)

Best for: Routine histology and counterstaining.

-

Weighing: Accurately weigh 10.0 g of Eosin B powder.

-

Dissolution: Add to 800 mL of distilled water in a 1L volumetric flask.

-

Mixing: Stir magnetically for 15 minutes until fully dissolved.

-

Preservation (Optional): Add a crystal of thymol to prevent mold growth if storing >1 month.

-

Volume Adjustment: Top up to 1000 mL with distilled water.

-

QC Check: Measure Absorbance at 518 nm (dilute 1:1000). Target Abs ~0.8–0.9.

Protocol B: Working Solution for Histology (Acidified)

Best for: Enhanced cytoplasmic definition (sharper contrast).

-

Base: Take 100 mL of 1% Eosin B Stock Solution.

-

Dilution: Add 300 mL of 80% Ethanol.

-

Acidification: Add 2.0 mL of Glacial Acetic Acid.

-

Why: Acidification suppresses the ionization of carboxyl groups on proteins, enhancing the electrostatic attraction to the anionic dye.

-

-

Filtration: Filter through Whatman #1 paper before use to remove precipitates.

Workflow Diagram: Histological Staining

Caption: Standard H&E workflow utilizing Eosin B. Note the differentiation step during dehydration.[1][4][6]

Part 5: Applications in Research & Diagnostics[9][10]

-

Histopathology (Routine H&E):

-

Fluorescence Microscopy:

-

While less fluorescent than Eosin Y, Eosin B can be used as a quencher in FRET assays or as a probe for local solvent polarity in biophysical studies. Its fluorescence "turns on" in hydrophobic pockets of proteins, making it a viable probe for protein folding studies.

-

-

Vital Staining:

-

Used to assess cell viability (dye exclusion method), though less common than Trypan Blue.

-

Part 6: Safety & Stability (SDS Highlights)

-

GHS Classification:

-

Handling: Wear safety goggles and nitrile gloves. The powder is fine and can easily become airborne; handle in a fume hood or with a dust mask.

-

Stability:

-

Solid: Stable for >5 years if stored dark and dry at room temperature.

-

Solution: Aqueous solutions are susceptible to fungal growth (add thymol). Alcoholic solutions are stable for 6-12 months.[1]

-

Incompatibility: Strong oxidizing agents.

-

References

-

PubChem. (n.d.). Eosin B | C20H6Br2N2Na2O9. National Library of Medicine. Retrieved February 5, 2026, from [Link][1]

-

Journal of Physical Chemistry A. (2011). Ultrafast Excited-State Dynamics of Eosin B: A Potential Probe of the Hydrogen-Bonding Properties of the Environment. ACS Publications. Retrieved February 5, 2026, from [Link][1]

-

StainsFile. (n.d.). Eosin B: Properties and Applications in Histology. Retrieved February 5, 2026, from [Link][1]

Sources

- 1. Shepherd University | Safety | Sigma Aldrich Sds [shepherd.edu]

- 2. hridhanchem.com [hridhanchem.com]

- 3. hridhanchem.com [hridhanchem.com]

- 4. Eosin B - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. carlroth.com [carlroth.com]

- 7. newcomersupply.com [newcomersupply.com]

- 8. agarscientific.com [agarscientific.com]

- 9. fishersci.com [fishersci.com]

Eosin B: A Comprehensive Technical Guide to its Molar Extinction Coefficient and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Eosin B

Eosin B, also known by synonyms such as Acid Red 91, Eosin Bluish, and Saffrosine, is a xanthene dye with significant applications across various scientific disciplines.[1][2] Its utility extends from routine histological and microscopical staining to more advanced applications in diagnostic assays and as a biological probe.[3][4][5][6][7] The vibrant color and fluorescence of Eosin B are central to its function, and a quantitative understanding of its light-absorbing properties is paramount for its effective use. This guide provides an in-depth exploration of the molar extinction coefficient of Eosin B, a fundamental parameter for any researcher utilizing this versatile dye.

Core Spectroscopic Properties of Eosin B

The interaction of Eosin B with light is dictated by its chemical structure, which gives rise to its characteristic absorption spectrum. The key parameters defining this interaction are the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

Maximum Absorption Wavelength (λmax)

The λmax is the wavelength at which a substance has its strongest photon absorption. For Eosin B, the λmax is typically observed in the range of 514 nm to 522 nm in aqueous solutions.[1][3][6][7][8] It is crucial to note that the solvent environment can influence the precise λmax value. Some studies have also reported a secondary absorption peak around 395 nm.[6]

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of the substance and is a critical parameter in the Beer-Lambert Law, which is fundamental to quantitative spectrophotometry. For Eosin B, the molar extinction coefficient is reported to be ≥7000 M⁻¹cm⁻¹ in the wavelength range of 515-521 nm.[3][8] Another related value, the absorptivity (A 1%/1cm at λmax in water), has been reported as ≥ 800.[1]

The Beer-Lambert Law is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

Physicochemical Properties of Eosin B

A comprehensive understanding of Eosin B necessitates familiarity with its key physicochemical properties, which are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₆Br₂N₂Na₂O₉ | [1][7] |

| Molar Mass | 624.08 g/mol | [1] |

| Appearance | Brown to dark green powder | [1] |

| Solubility in Water | 300 g/L | [1] |

| Melting Point | 275 °C (decomposes) | [1][5][6][8] |

| λmax | 514 - 522 nm | [1][3][6][7][8] |

| Molar Extinction Coefficient (ε) | ≥7000 M⁻¹cm⁻¹ at 515-521 nm | [3][8] |

Experimental Protocol: Determination of Eosin B Molar Extinction Coefficient

This section outlines a detailed, step-by-step methodology for the experimental determination of the molar extinction coefficient of Eosin B in an aqueous solution. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Eosin B powder (high purity)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (calibrated)

-

Distilled or deionized water

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Step-by-Step Methodology

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of Eosin B powder using an analytical balance.

-

Quantitatively transfer the powder to a volumetric flask of an appropriate size.

-

Dissolve the powder in a small amount of distilled water and then fill the flask to the calibration mark.

-

Calculate the molar concentration of this stock solution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations. It is advisable to prepare at least five different concentrations.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range that includes the expected λmax of Eosin B (e.g., 400-600 nm).

-

Use a cuvette filled with distilled water as a blank to zero the instrument.

-

Measure the absorbance of each of the prepared dilutions at the determined λmax.

-

-

Data Analysis and Calculation:

-

Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

-

Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

-

The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is 1 cm, the slope is numerically equal to the molar extinction coefficient.

-

Diverse Applications of Eosin B in Scientific Research

The well-defined spectroscopic properties of Eosin B underpin its wide-ranging applications:

-

Histology and Microscopy: As a counterstain to hematoxylin in H&E staining, Eosin B imparts a pink or red color to cytoplasmic structures, collagen, and muscle fibers.[5][6][7]

-

Protein Quantification: The binding of Eosin B to proteins can be used to develop colorimetric assays for protein quantification.

-

Enzyme Inhibition Studies: Eosin B has been identified as a potential non-active site inhibitor of certain protozoal enzymes, suggesting its utility in drug discovery research.

-

Photocatalysis: In the field of green chemistry, Eosin B can act as a photosensitizer in various chemical reactions.[9]

-

Hydrogen-Bonding Probe: The fluorescence lifetime of Eosin B is sensitive to the hydrogen-bonding properties of its environment, making it a useful probe in studies of solvent effects and interfacial phenomena.[10][11]

Conclusion

A thorough understanding of the molar extinction coefficient of Eosin B is indispensable for its accurate and effective application in research and development. This guide has provided a detailed overview of this crucial parameter, along with practical experimental guidance and an exploration of the diverse applications of this versatile dye. By leveraging the quantitative data and protocols presented herein, researchers can confidently employ Eosin B in their experimental workflows.

References

-

ResearchGate. (n.d.). The absorbance of Eosin-B in water at dye/water = 0.1 mM. Retrieved from [Link]

-

DRM CHEM. (n.d.). Eosin b. Retrieved from [Link]

-

ACS Publications. (2011, March 7). Ultrafast Excited-State Dynamics of Eosin B: A Potential Probe of the Hydrogen-Bonding Properties of the Environment. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Eosin B. Retrieved from [Link]

-

Macsen Labs. (n.d.). Eosin | Properties, Available variants & Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eosin B. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Eosin B. Retrieved from [Link]

-

StainsFile. (n.d.). Eosin B. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, March 19). Eosin: a versatile organic dye whose synthetic uses keep expanding. Retrieved from [Link]

-

PubMed. (2011, March 31). Ultrafast excited-state dynamics of eosin B: a potential probe of the hydrogen-bonding properties of the environment. Retrieved from [Link]

Sources

- 1. Eosin b – DRM CHEM [drm-chem.com]

- 2. PhotochemCAD | Eosin B [photochemcad.com]

- 3. 56360-46-4 CAS MSDS (EOSIN B) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. EOSIN B CAS#: 548-24-3 [m.chemicalbook.com]

- 7. stainsfile.com [stainsfile.com]

- 8. EOSIN B CAS#: 56360-46-4 [m.chemicalbook.com]

- 9. Eosin: a versatile organic dye whose synthetic uses keep expanding - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00301A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ultrafast excited-state dynamics of eosin B: a potential probe of the hydrogen-bonding properties of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Comprehensive Toxicological Profile and Handling Protocols for Eosin B

Executive Summary

Eosin B (C.I. 45400), chemically defined as the disodium salt of 4',5'-dibromo-2',7'-dinitrofluorescein, is a xanthene dye widely utilized in histology and biological staining. Unlike its more common analog Eosin Y (Yellowish), Eosin B (Bluish) possesses a distinct chemical structure characterized by the substitution of two bromine atoms with nitro groups (

This technical guide provides a rigorous toxicological profile and standardized safety protocols for Eosin B. While often classified as non-hazardous under specific GHS thresholds, the pure powder form presents distinct ocular and inhalation risks that require strict exposure controls.

Part 1: Physicochemical Characterization

Understanding the physical properties of Eosin B is the first step in effective risk management and experimental design. The presence of nitro groups distinguishes it from the tetra-bromo Eosin Y, influencing both its solubility and staining behavior.

Table 1: Physicochemical Identity

| Property | Specification |

| Chemical Name | 4',5'-Dibromo-2',7'-dinitrofluorescein disodium salt |

| Common Synonyms | Eosin Bluish, Acid Red 91, Eosin Scarlet |

| CAS Number | 548-24-3 |

| Molecular Formula | |

| Molecular Weight | 624.06 g/mol |

| Solubility | Freely soluble in water (~300 mg/mL); Soluble in Ethanol |

| Appearance | Dark brown to red crystalline powder |

| Absorption Max ( | ~514–520 nm (Water) |

Part 2: GHS Hazard Identification & Safety Framework

Critical Analysis: There is a discrepancy in Safety Data Sheets (SDS) regarding Eosin B. Some vendors (e.g., Sigma-Aldrich, Carl Roth) classify it as "Not a hazardous substance" under OSHA/GHS criteria based on acute toxicity thresholds. However, other suppliers (e.g., Fisher Scientific) classify it as Category 1 (Serious Eye Damage) or Category 2A (Eye Irritant) .

Scientific Stance: As a precautionary protocol, researchers must treat pure Eosin B powder as a Serious Eye Irritant . The fine particulate nature of the dye facilitates rapid solubilization in the ocular mucosa, leading to potential corneal injury.

Hazard Statements (Precautionary)

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (due to dust inhalation).

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Toxicological Profile

Acute Toxicity

Data regarding the specific LD50 of Eosin B is significantly scarcer than that of Eosin Y.

-

Oral Toxicity: Quantitative LD50 data for rats is often listed as "Not Available" in standard registries. However, based on structural analogs (xanthene dyes), the acute oral toxicity is presumed to be low (>2,000 mg/kg).

-

Inhalation: High concentrations of dust may cause mechanical irritation to the upper respiratory tract.

Carcinogenicity and Mutagenicity

-

IARC Classification: Eosin B is classified under Group 3 (Not classifiable as to its carcinogenicity to humans).[2][3] This indicates that there is inadequate evidence in humans and limited/inadequate evidence in experimental animals to prove carcinogenicity.[2]

-

Mutagenicity: While generally considered non-mutagenic in standard Ames tests, the presence of nitro groups (

) theoretically increases the potential for metabolic reduction to reactive intermediates compared to Eosin Y. However, current data does not support a classification of germ cell mutagenicity.[4]

Environmental Toxicity

Eosin B is an organic dye and can persist in water systems.

-

Ecotoxicity: Data suggests potential toxicity to aquatic invertebrates at high concentrations.

-

Bioaccumulation: Low potential due to high water solubility and ionic character.

Part 4: Mechanism of Action (Technical Insight)

To use Eosin B effectively, one must understand the Electrostatic Staining Mechanism . Eosin B is an anionic (acidic) dye. In an acidic environment (pH 4–5), the dye molecule carries a net negative charge.

The Interaction:

-

Target: Cytoplasmic proteins, collagen, and muscle fibers contain basic amino acids (Arginine, Lysine, Histidine).[5]

-

Protonation: At low pH, these amino acids become protonated (

), creating a net positive charge on the tissue. -

Binding: The negatively charged Eosin B anion binds ionically to the positively charged tissue components.

Visualization: Staining Mechanism

The following diagram illustrates the chemical interaction that dictates staining intensity.

Caption: Mechanism of acidophilic staining where anionic Eosin B binds to protonated cationic tissue sites.

Part 5: Safe Handling & Experimental Protocols

Self-Validating Solution Preparation Protocol

This protocol ensures safety and verifies the quality of the dye solution before use.

Reagents:

-

Distilled Water (

) or Ethanol (70%) -

Glacial Acetic Acid (optional, for pH adjustment)

Protocol:

-

Engineering Control Check:

-

Perform all weighing operations inside a Chemical Fume Hood or a Powder Weighing Station . Eosin B dust is fine and easily aerosolized.

-

Why? Prevents inhalation and contamination of the lab environment.

-

-

Weighing & Solubilization:

-

Weigh 1.0 g of Eosin B powder.

-

Dissolve in 100 mL of solvent (Water or Ethanol depending on application).

-

Validation Step: The solution should be deep red. If particulate matter remains after 10 minutes of stirring, filter through a 0.45 µm syringe filter.

-

-

Quality Control (The "Self-Validating" Step):

-

Take a 1:1000 dilution of the stock solution.

-

Measure Absorbance at 514 nm.

-

Criteria: If Abs < 0.8 (arbitrary unit relative to standard), the powder may be degraded or hydrated.

-

Emergency Spill Response

Scenario: 5g of Eosin B powder spilled on the bench.

-

Evacuate & PPE: Clear immediate area. Don N95 respirator, nitrile gloves, and goggles.

-

Containment: Do NOT dry sweep. Dry sweeping generates dust.

-

Cleanup:

-

Cover the spill with wet paper towels (dampened with water) to solubilize and weigh down the dust.

-

Scoop up the wet slurry into a chemical waste container.

-

Wipe the surface with 10% bleach followed by water to remove residual staining.

-

Visualization: Safe Handling Workflow

This workflow emphasizes the hierarchy of controls.

Caption: Operational workflow for handling Eosin B powder to minimize inhalation and ocular risks.

Part 6: Disposal & Environmental Stewardship

Although Eosin B is not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance in many jurisdictions, it is a chemical dye and should not be poured down the drain.

-

Liquid Waste: Collect all Eosin B solutions in a carboy labeled "Non-Halogenated Organic Solvents" (if ethanol-based) or "Aqueous Chemical Waste" (if water-based).

-

Solid Waste: Contaminated gloves, paper towels, and weigh boats must be disposed of in solid chemical waste bins.

-

Deactivation: For minor surface stains, treatment with a dilute bleach solution facilitates oxidation of the chromophore, reducing color intensity before cleaning.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26639, Eosin B. PubChem. Available at: [Link]

-

International Agency for Research on Cancer (IARC). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 15 (1977) & Supplement 7 (1987).[2] World Health Organization. Available at: [Link]

- Lillie, R.D. (1977). H.J. Conn's Biological Stains. 9th ed. Baltimore: Williams & Wilkins. (Standard reference for dye mechanisms).

Sources

- 1. drm-chem.com [drm-chem.com]

- 2. Eosin and Eosin Disodium Salt (IARC Summary & Evaluation, Volume 15, 1977) [inchem.org]

- 3. Glossary: Standard IARC classification [ec.europa.eu]

- 4. carlroth.com [carlroth.com]

- 5. Eosin - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide on the Acidic Nature of Eosin B and its Interaction with Basic Proteins

For Researchers, Scientists, and Drug Development Professionals

The Acidic Foundation of Eosin B

Eosin B is an anionic dye characterized by its acidic properties, which are fundamental to its utility in various biological and pharmaceutical applications.[1][2] Its chemical structure, a dibromo-dinitro derivative of fluorescein, is central to its function.[][4]

Chemical Structure and Functional Groups

The acidity of Eosin B arises from its specific functional groups. The molecule possesses carboxylic and phenolic moieties that can deprotonate, conferring a net negative charge on the dye in solution.[5] This anionic nature is the primary driver of its interaction with positively charged molecules.

The Critical Role of pH

The ionization state of Eosin B is highly dependent on the pH of the surrounding medium. At acidic pH values, typically below 3.0, the absorbance of the unbound dye is significantly reduced.[5] In this acidic environment, the carboxylic and phenolic groups are more likely to be in their anionic, deprotonated state, rendering the dye negatively charged.[5] This pH-dependent behavior is a cornerstone of its application in protein assays and histological staining. For instance, the optimal pH for protein staining with eosin is generally between 4 and 5.[6]

The Dynamics of Eosin B-Protein Interaction

The interaction between Eosin B and proteins is primarily an electrostatic attraction between the anionic dye and positively charged residues on the protein surface.[5] This interaction is most pronounced with basic proteins, which are rich in amino acids with positively charged side chains at physiological or acidic pH.

Target Amino Acid Residues

The primary targets for Eosin B binding on proteins are the basic amino acid residues:

-

Lysine: Possesses a primary amino group in its side chain.

-

Arginine: Contains a guanidinium group in its side chain.

At an acidic pH, these residues become protonated, acquiring a positive charge that facilitates the electrostatic interaction with the negatively charged Eosin B.[5][6] Tryptophan can also be involved in binding at acidic pH.[5]

Spectroscopic Evidence of Interaction

The binding of Eosin B to a protein induces a noticeable change in its absorption spectrum. Specifically, the absorption maximum of the dye shifts from approximately 514 nm to a longer wavelength of 530-544 nm upon forming a complex with a protein.[5][8] This bathochromic shift, along with an increase in absorbance, is directly proportional to the concentration of the protein, forming the basis for quantitative protein estimation methods.[5][9]

Methodologies for Studying Eosin B-Protein Interactions

Several robust techniques are employed to characterize and quantify the interaction between Eosin B and basic proteins. Each method provides unique insights into the binding thermodynamics and kinetics.

Spectrophotometric Analysis

This is a widely used method for quantifying protein concentrations based on the color change of Eosin B upon binding.[8]

Experimental Protocol: Spectrophotometric Protein Assay

-

Reagent Preparation:

-

Eosin B Stock Solution: Prepare a 0.1% (w/v) Eosin B solution in 95% ethanol.

-

Acid Reagent: Prepare a suitable acidic buffer (e.g., 0.1 M citrate-phosphate buffer, pH 1.96). The choice and concentration of the acid are critical and may require optimization.[8]

-

Protein Standards: Prepare a series of known concentrations of a standard protein (e.g., Bovine Serum Albumin, BSA) in the same buffer.

-

-

Assay Procedure:

-

To a set of test tubes, add a fixed volume of the Eosin B stock solution.

-

Add varying volumes of the protein standards or unknown samples to the respective tubes.

-

Add the acid reagent to bring the final volume to a constant value.

-

Mix well and incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for complex formation.

-

-

Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the protein-dye complex (typically 530-544 nm) against a reagent blank (containing no protein).[8]

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values against the corresponding protein concentrations of the standards.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Fluorescence Spectroscopy

Eosin B is a fluorescent molecule, and its fluorescence properties can be altered upon binding to a protein. This phenomenon, known as fluorescence quenching, can be harnessed to study the interaction.[10][11]

Experimental Protocol: Fluorescence Quenching Assay

-

Instrumentation: Use a spectrofluorometer.

-

Sample Preparation:

-

Prepare a solution of Eosin B at a fixed concentration in a suitable buffer.

-

Prepare a stock solution of the basic protein of interest.

-

-

Titration:

-

Measure the initial fluorescence emission spectrum of the Eosin B solution (excitation typically around 520 nm, emission scan from 530-600 nm).[9]

-

Incrementally add small aliquots of the protein solution to the Eosin B solution.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which provides information about the binding affinity.[11] The formation of a non-fluorescent complex between the quencher (protein) and the fluorophore (Eosin B) is indicative of static quenching.[11][12]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14]

Experimental Protocol: Isothermal Titration Calorimetry

-

Instrumentation: Use an Isothermal Titration Calorimeter.

-

Sample Preparation:

-

Prepare solutions of Eosin B and the basic protein in the same, precisely matched buffer to minimize heats of dilution.

-

Thoroughly degas both solutions before the experiment.

-

-

Titration:

-

Load the protein solution into the sample cell and the Eosin B solution into the injection syringe.

-

Perform a series of small, sequential injections of the Eosin B solution into the protein solution while monitoring the heat released or absorbed.[15]

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Eosin B to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[13][16]

-

Quantitative Data and Applications

The interaction between Eosin B and basic proteins has been quantified for various systems.

| Protein | Method | Binding Constant (Ka) | Stoichiometry (n) | Optimal pH | Reference |

| Poly-L-arginine | Spectrophotometry | 0.37 nmol/nmol of amino acid | - | 1.96 | [5] |

| Poly-L-histidine | Spectrophotometry | 0.32 nmol/nmol of amino acid | - | 1.96 | [5] |

| Poly-L-lysine | Spectrophotometry | 0.33 nmol/nmol of amino acid | - | 1.96 | [5] |

| Bovine Serum Albumin (BSA) | Spectrophotometry | 0.82 nmol/nmol of reactive amino acid | - | 1.96 | [5][9] |

Applications in Research and Development:

-

Protein Quantification: The Eosin B dye-binding method is a simple and rapid assay for determining protein concentrations in various biological samples.[8][17]

-

Histological Staining: In the widely used Hematoxylin and Eosin (H&E) stain, Eosin B serves as the counterstain, staining basic cellular components like the cytoplasm and collagen pink or red.[][18][19]

-

Drug Delivery and Diagnostics: The ability of eosin to interact with proteins and other biomolecules is being explored for applications in drug delivery systems and diagnostic assays.[][17] For instance, the interaction with serum albumins, which are major carriers of drugs in the blood, is of significant interest.[20]

Conclusion

The acidic nature of Eosin B, governed by its chemical structure and the ambient pH, dictates its strong electrostatic interaction with basic proteins. This fundamental principle is leveraged in a variety of well-established analytical techniques that are indispensable in biochemical and pharmaceutical research. A thorough understanding of the underlying mechanisms and the meticulous application of the described protocols will enable researchers to reliably quantify and characterize these vital molecular interactions.

References

-

Waheed, A. A., & Gupta, P. D. (1996). Application of an eosin B dye method for estimating a wide range of proteins. Journal of Biochemical and Biophysical Methods, 33(3), 187–196. [Link]

-

ResearchGate. (n.d.). Chemical structure of eosin B. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Dye Binding in the Protein Assay Using Eosin Dyes. Retrieved from [Link]

-

Waheed, A. A., Rao, K. S., & Gupta, P. D. (2000). Mechanism of dye binding in the protein assay using eosin dyes. Analytical Biochemistry, 287(1), 73–79. [Link]

-

Reddit. (2021). Why do proteins stain with eosin despite being negativly charged?. Retrieved from [Link]

-

ResearchGate. (n.d.). UTILIZATION OF EOSIN DYE AS AN ION PAIRING AGENT FOR DETERMINATION OF PHARMACEUTICALS: A BRIEF REVIEW. Retrieved from [Link]

-

MDPI. (n.d.). Ptch2 Deficiency Triggers Lipoma Formation and Adipogenic Transcriptome Reprogramming in Nile tilapia (Oreochromis niloticus). Retrieved from [Link]

-

Wikipedia. (n.d.). Eosin. Retrieved from [Link]

-

StainsFile. (n.d.). Eosin B. Retrieved from [Link]

-

PubChem. (n.d.). Eosin B. Retrieved from [Link]

-

SciSpace. (n.d.). Utilization of eosin dye as an ion pairing agent for determination of pharmaceuticals. Retrieved from [Link]

-

Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

-

ResearchGate. (n.d.). A Study on the Fluorescence Quenching of Eosin by certain Organic Dyes. Retrieved from [Link]

-

Yale University. (n.d.). Isothermal Titration Calorimetry of Protein-Protein Interactions. Retrieved from [Link]

-

Lima, A. C. G., de Oliveira, G. A. P., & de Almeida, F. C. L. (2023). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Stabilities of Proteins, 1-22. [Link]

-

RSC Publishing. (2025). Development and validation of an environmentally friendly fluorescence quenching method for linagliptin quantification using eos. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the Association of Eosin Molecules on Their Interaction with Bovine Serum Albumin at Various pH Values. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Isothermal titration calorimetry of protein-protein interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Eosin interaction of alpha-synuclein leading to protein self-oligomerization. Retrieved from [Link]

-

Mishra, Y. N., et al. (2019). Fluorescence Spectroscopy for Studying Evaporating Droplets Using the Dye Eosin-Y. Applied Sciences, 9(23), 5183. [Link]

-

ResearchGate. (n.d.). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Retrieved from [Link]

-

PDB-101. (n.d.). Learn: Structural Biology Highlights: Serum Albumins and Allergies. Retrieved from [Link]

-

ACS Publications. (2026). Impact of Histological Processing on Endogenous Elemental Contents and Distributions in Breast Cancer Tissue Sections. Retrieved from [Link]

-

Frontiers. (n.d.). Synergistic immune protection of exosomal T-cell epitope vaccine and antibody-inducing vaccine against SARS-CoV-2 in highly humanized mice. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. stainsfile.com [stainsfile.com]

- 5. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Eosin - Wikipedia [en.wikipedia.org]

- 8. Application of an eosin B dye method for estimating a wide range of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Synergistic immune protection of exosomal T-cell epitope vaccine and antibody-inducing vaccine against SARS-CoV-2 in highly humanized mice [frontiersin.org]

- 20. PDB-101: Learn: Structural Biology Highlights: Serum Albumins and Allergies [pdb101.rcsb.org]

The Intricacies of Eosin B Fluorescence: A Technical Guide to Quantum Yield in Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the fluorescence quantum yield of Eosin B, a versatile xanthene dye. As researchers and professionals in drug development, a comprehensive understanding of a fluorophore's behavior in solution is paramount for its effective application. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing Eosin B's fluorescence, practical methodologies for its quantification, and insights into its applications.

Eosin B: A Profile of the Fluorophore

Eosin B, also known as Acid Red 91, is a xanthene dye characterized by the presence of two bromine and two nitro groups on the fluorescein backbone.[1] This specific substitution pattern differentiates it from its close relative, Eosin Y (tetrabromofluorescein), and profoundly influences its photophysical properties.[1] The nitro groups, being strong electron-withdrawing moieties, play a crucial role in the deactivation pathways of the excited state, making Eosin B particularly sensitive to its microenvironment.

Table 1: Physicochemical Properties of Eosin B

| Property | Value |

| Chemical Formula | C₂₀H₆Br₂N₂Na₂O₉ |

| Molecular Weight | 624.08 g/mol |

| Synonyms | Acid Red 91, Eosin Bluish, Saffrosine, Imperial Red |

| Appearance | Brownish-green powder |

The Concept of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[2]

Φ_F = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield of 1 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 signifies that the absorbed energy is entirely dissipated through non-radiative pathways. Understanding the factors that influence Φ_F is critical for optimizing fluorescence-based assays and imaging techniques.

Factors Influencing the Fluorescence Quantum Yield of Eosin B

The fluorescence of Eosin B is not an intrinsic, immutable property but is highly dependent on its surrounding environment. Several key factors can significantly modulate its quantum yield.

The Solvent Environment: A Tale of Polarity and Hydrogen Bonding

The choice of solvent has a profound impact on the fluorescence quantum yield of Eosin B. This is primarily due to the dye's charge-transfer character in the excited state, which is influenced by solvent polarity and, more significantly, by hydrogen bonding interactions.[3] Protic solvents, capable of donating hydrogen bonds to the nitro groups of Eosin B, provide an efficient non-radiative decay pathway, leading to a lower fluorescence quantum yield.[3] In contrast, aprotic solvents with lower hydrogen bond donating ability tend to enhance the fluorescence quantum yield.

Table 2: Fluorescence Quantum Yield of Eosin B in Various Solvents

| Solvent | Quantum Yield (Φ_F) | Reference |

| Water | Very low (not explicitly quantified in the provided search results) | [3] |

| Methanol | 0.04 | [3] |

| Ethanol | 0.63 | [3] |

| 1-Butanol | 0.09 | [3] |

| 1-Decanol | 0.13 | [3] |

| Acetonitrile (ACN) | 0.28 | [3] |

Note: The significant difference in quantum yield between methanol and ethanol, both protic solvents, highlights the nuanced nature of solvent-fluorophore interactions that go beyond simple polarity.

The Role of pH: Protonation State Matters

The pH of the solution dictates the ionization state of the Eosin B molecule, which in turn affects its electronic structure and, consequently, its fluorescence. For Eosin B, the fluorescence intensity is observed to increase with pH, reaching a maximum at approximately pH 4.5, after which it sharply decreases at higher pH values.[4] This behavior is distinct from Eosin Y and its parent molecule, fluorescein, which exhibit higher quantum yields in alkaline conditions (e.g., 0.1 M NaOH).[4][5] This difference is attributed to the nature of the substituents and the kinetics of excited-state proton transfer.[4] The electron-donating hydroxyl groups on fluorescein and Eosin Y behave differently from the electron-withdrawing nitro groups on Eosin B in response to pH changes.[4]

Concentration Effects: The Peril of Quenching

At higher concentrations, the fluorescence intensity of Eosin B does not increase linearly and can, in fact, decrease. This phenomenon is known as concentration quenching.[6][7] It arises from the formation of non-fluorescent or weakly fluorescent aggregates (dimers) and self-quenching processes where an excited molecule is deactivated upon collision with a ground-state molecule of the same kind.[7] Therefore, for quantitative applications, it is crucial to work within a concentration range where the fluorescence intensity is linearly proportional to the concentration, and the absorbance of the solution in a standard 10 mm cuvette does not exceed 0.1 to avoid inner filter effects.[2] A sharp increase in fluorescence intensity for Eosin B is observed up to a concentration of 20 ppm, after which the increase becomes more gradual.[4]

Methodologies for Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield can be approached through two primary methods: the absolute method and the relative (or comparative) method.[8][9]

The Absolute Method: A Direct Measurement

The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere.[8][10] This technique captures the total fluorescence emission over nearly the entire solid angle, providing a more accurate but instrumentally demanding measurement.[8] The process involves measuring the light scattered by a blank sample and the sample itself within the integrating sphere to determine the number of absorbed and emitted photons.[8]

The Relative Method: A Practical Approach

The relative method is more commonly employed in many laboratories due to its simplicity and the use of standard spectrofluorometers.[2] This method involves comparing the fluorescence of the sample of interest (the "unknown") to a well-characterized fluorescent standard with a known quantum yield.[2]

The underlying principle is that if the standard and the unknown sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[2]

The following equation is used to calculate the quantum yield of the unknown sample (Φ_x) relative to a standard (Φ_st):

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively. The refractive index correction is necessary when the sample and the standard are in different solvents.[11]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement of Eosin B

This section provides a detailed, step-by-step protocol for determining the fluorescence quantum yield of Eosin B in a given solvent using the relative method.

Selection of a Suitable Standard

The choice of the fluorescent standard is critical for an accurate measurement. The ideal standard should have:

-

A known and well-documented quantum yield in the same or a similar solvent.

-

Absorption and emission spectra that overlap with those of Eosin B to minimize wavelength-dependent instrumental errors.

-

High photostability.

Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.58) is a commonly used standard in the blue-green spectral region and can be a suitable choice for Eosin B, although standards with closer spectral overlap are preferable if available. [12][13]

Instrumentation

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra to account for the wavelength-dependent efficiency of the detector and optics.[9]

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.[12]

Reagents and Sample Preparation

-

Eosin B: High purity grade.

-

Fluorescence Standard: (e.g., Quinine sulfate) of the highest available purity.

-

Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.[2]

Procedure:

-

Prepare a stock solution of Eosin B and the chosen standard in the desired solvent(s).

-

Prepare a series of dilutions of both the Eosin B and the standard solution. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength in a 1 cm cuvette.[2] This ensures a linear relationship between absorbance and concentration and minimizes inner filter effects.

-

Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the selected excitation wavelength.

-

Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the Eosin B and the standard solutions. Ensure that the instrument settings (e.g., excitation and emission slit widths) remain constant throughout the measurements.[12]

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the Eosin B and the standard solutions. The resulting plots should be linear.

-

Determine the slope (Gradient) of each plot.

-

Calculate the quantum yield of Eosin B using the following equation, which is a variation of the one presented earlier, adapted for the graphical method:

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

Data Validation and Trustworthiness

To ensure the reliability of the results, it is recommended to cross-calibrate using two different standards.[2] The quantum yield of one standard is measured using the other as the reference, and the result should be within ±10% of the literature value.[14] This process validates the experimental setup and procedure.

Visualization of the Quantum Yield Measurement Workflow

Caption: Workflow for relative fluorescence quantum yield measurement.

Applications in Research and Drug Development

The fluorescence properties of Eosin B and the modulation of its quantum yield by the local environment make it a valuable tool in various scientific disciplines.

-

Histological Staining: Eosin B is used as a counterstain to hematoxylin in histology, where its fluorescence can provide additional contrast and information in tissue samples.[]

-

Probing Microenvironments: The sensitivity of Eosin B's fluorescence to solvent polarity and hydrogen bonding allows it to be used as a probe to characterize the microenvironment of systems such as micelles, polymers, and biological macromolecules.[3]

-

Photosensitization: Eosin B can act as a photosensitizer, generating reactive oxygen species upon irradiation. This property is exploited in photodynamic therapy research and for studying photoinduced chemical reactions.[16]

-

Fluorescence Quenching Assays: The quenching of Eosin B fluorescence upon interaction with certain molecules can be utilized to develop quantitative assays. For instance, it has been used in the determination of drugs like mitoxantrone through fluorescence quenching.[17]

Conclusion

The fluorescence quantum yield of Eosin B is a multifaceted parameter that is intricately linked to its molecular structure and its interaction with the surrounding medium. A thorough understanding of the principles governing its fluorescence, coupled with rigorous experimental methodologies, is essential for leveraging its full potential as a fluorescent probe and photosensitizer. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently measure and interpret the fluorescence quantum yield of Eosin B, thereby facilitating its effective application in their respective fields.

References

-

Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

-

Singlet oxygen quantum yields determined by oxygen consumption. (2019). ScienceDirect. Retrieved February 8, 2024, from [Link]

-

Effect of the pH on the fluorescence intensity of Eosin B. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. (2023). Journal of Medicinal and Chemical Sciences. Retrieved February 8, 2024, from [Link]

-

Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved February 8, 2024, from [Link]

-

Fluorescence quantum yield measurement. (2021). JASCO Global. Retrieved February 8, 2024, from [Link]

-

Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved February 8, 2024, from [Link]

-

Effect of pH on Quantum Yield of Fluorescein Using Dual Beam Thermal Lens Technique. (2025). SpringerLink. Retrieved February 8, 2024, from [Link]

-

A simple single jar “on–off fluorescence” designed system for the determination of mitoxantrone using an eosin Y dye in raw powder, vial, and human biofluids. (2022). RSC Publishing. Retrieved February 8, 2024, from [Link]

-

Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. (n.d.). AWS. Retrieved February 8, 2024, from [Link]

-

Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. (2023). Journal of Medicinal and Chemical Sciences. Retrieved February 8, 2024, from [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved February 8, 2024, from [Link]

-

Ultrafast Excited-State Dynamics of Eosin B: A Potential Probe of the Hydrogen-Bonding Properties of the Environment. (2011). ACS Publications. Retrieved February 8, 2024, from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved February 8, 2024, from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved February 8, 2024, from [Link]

-

Estimation of Quantum Yields of Weak Fluorescence from Eosin Y Dimers Formed in Aqueous Solutions. (2018). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved February 8, 2024, from [Link]

-

Effect of the Eosin B concentration on the fluorescence intensity. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Analytical Methods. (n.d.). RSC Publishing. Retrieved February 8, 2024, from [Link]

-

Eosin. (n.d.). Macsen Labs. Retrieved February 8, 2024, from [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jmchemsci.com [jmchemsci.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. jasco-global.com [jasco-global.com]

- 9. edinst.com [edinst.com]

- 10. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. iss.com [iss.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. static.horiba.com [static.horiba.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. A simple single jar “on–off fluorescence” designed system for the determination of mitoxantrone using an eosin Y dye in raw powder, vial, and human bi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00120A [pubs.rsc.org]

Methodological & Application

Eosin B staining procedure for paraffin-embedded sections

Application Note: Advanced Eosin B Staining for Paraffin-Embedded Tissue

Introduction: The Case for Eosin B

In routine histopathology, Eosin Y (Yellowish) is the standard counterstain. However, Eosin B (Bluish) —a dibromo-dinitro derivative of fluorescein—offers a distinct chromatic profile that experienced pathologists and researchers often prefer for specific tissue types.

Unlike the tetrabromo-derivative Eosin Y, Eosin B (C.I. 45400) imparts a deeper, ruby-to-bluish red tone. This subtle spectral shift provides superior contrast against alum hematoxylins, particularly in tissues rich in collagen and muscle, such as cardiac or skeletal muscle sections. While Eosin Y can sometimes appear overwhelmingly "bright orange," Eosin B yields a softer, more nuanced cytoplasmic definition that is less prone to visual fatigue during high-throughput screening.

Mechanism of Action:

Eosin B is an anionic (acidic) dye. It functions via electrostatic attraction, binding to cationic (basic) sites on proteins (arginine, lysine, histidine). The critical control parameter is pH .[1] The solution must be acidified (typically pH 4.0–5.0) to protonate the protein amine groups (

Materials & Reagents

To ensure reproducibility, we utilize a 0.5% Aqueous Eosin B solution acidified with acetic acid. Alcoholic variants exist, but the aqueous formulation provides more controlled uptake, reducing the risk of over-staining in dense tissue.

A. Stock Solutions

| Reagent | Composition | Storage | Stability |

| Eosin B Powder | C.I. 45400 (Acid Red 91) | RT, Dark | 2 Years |

| Glacial Acetic Acid | 99.7% | RT, Fume Hood | 2 Years |

| Ethanol Series | 70%, 95%, 100% (Reagent Grade) | Flammables Cab. | 1 Year |

| Xylene | Sulfur-free, Histology Grade | Flammables Cab. | 1 Year |

B. Working Solution Preparation (1 Liter)

-

Dissolve: Add 5.0 g of Eosin B to 900 mL of Distilled Water (

). -

Mix: Stir using a magnetic stirrer for 15 minutes until fully dissolved.

-

Acidify: Add 2.0 mL of Glacial Acetic Acid.

-

Top Up: Add

to a final volume of 1000 mL . -

Filter: Critical Step. Filter through Whatman #1 filter paper to remove undissolved particulates that cause "peppering" artifacts.

-

Verify pH: Check pH; it should be between 4.2 and 4.6 . Adjust with dilute acetic acid if > 5.0.

Scientist's Note: Adding a crystal of thymol can prevent mold growth if the solution is stored for >1 month.

Comprehensive Staining Protocol

Sample Type: 4–5 µm Paraffin-embedded sections (FFPE). Pre-requisite: Slides must be baked (e.g., 60°C for 30-60 min) to ensure adhesion.

Phase 1: Deparaffinization & Rehydration

Goal: Remove hydrophobic paraffin to allow aqueous dyes to penetrate.

-

Xylene I: 5 minutes (Agitate gently).

-

Xylene II: 5 minutes.

-

100% Ethanol I: 3 minutes.

-

100% Ethanol II: 3 minutes.

-

95% Ethanol: 3 minutes.

-

70% Ethanol: 3 minutes.

-

Distilled Water (

): 2 changes, 2 minutes each.

Phase 2: Nuclear Staining (Hematoxylin)

Goal: Stain nuclei blue/purple.[2][3]

-

Hematoxylin (Harris/Mayer's): 3–5 minutes (Time depends on formula strength).

-

Running Tap Water: Rinse for 3 minutes to remove excess stain.

-

Differentiation (Optional): Dip in 0.5% Acid Alcohol (2–3 quick dips) if using Regressive stain. Rinse immediately.

-

Bluing Agent: Immerse in Ammonia Water (0.2%) or Scott’s Tap Water Substitute for 1 minute.

-

Self-Validation Check: Nuclei should turn from purple to crisp blue.[3]

-

-

Running Tap Water: Wash for 5 minutes. Critical: Remove all alkalinity before Eosin, or Eosin uptake will be inhibited.

Phase 3: Cytoplasmic Staining (Eosin B)

Goal: Counterstain cytoplasm, muscle, and connective tissue.

-

Eosin B Working Solution: Immerse for 1 – 3 minutes .

-

Optimization: Start with 90 seconds. Check microscopically. Collagen should be deep pink; RBCs intense red.

-

-

Distilled Water Rinse: 10–20 seconds. (Do not over-wash; Eosin is water-soluble).

Phase 4: Dehydration & Clearing

Goal: Remove water for permanent mounting.

-

95% Ethanol: 30 seconds to 1 minute.

-

Scientist's Note: This is the Differentiation Step for Eosin. Agitate slides. The alcohol removes excess Eosin. Stop when the section looks distinct, not muddy.

-

-

100% Ethanol I: 2 minutes.

-

100% Ethanol II: 2 minutes.

-

Xylene I: 5 minutes.

-

Xylene II: 5 minutes.

Phase 5: Mounting

-

Apply resinous mounting medium (e.g., DPX, Permount) and coverslip.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the Eosin B protocol.

Figure 1: Step-by-step workflow for Eosin B staining, highlighting the critical QC checkpoint after bluing.

Troubleshooting & Optimization

A robust protocol requires self-validating checks. Use this table to diagnose common artifacts.

| Observation | Probable Cause | Corrective Action |

| Pale Cytoplasmic Staining | pH of Eosin > 5.0 | Add 2–3 drops of Acetic Acid to the working solution. |

| Over-differentiation | Reduce time in 95% Ethanol (Step 15). | |

| Carryover of Bluing Agent | Ensure 5-minute tap water wash (Step 12) is thorough. | |

| Dark/Muddy Cytoplasm | Staining time too long | Reduce Eosin B time to 30–60 seconds. |

| Inadequate Differentiation | Increase agitation in 95% Ethanol. | |

| "Peppering" (Specks) | Precipitated dye | Filter Eosin solution immediately before use. |

| Hazy Areas (Pink Fog) | Water in Xylene | Change 100% Ethanol and Xylene baths; water is not clearing. |

Comparative Analysis: Eosin Y vs. Eosin B

| Feature | Eosin Y (Yellowish) | Eosin B (Bluish) |

| C.I.[4][5][][7][8] Number | 45380 | 45400 |

| Halogenation | Tetrabromo | Dibromo-dinitro |

| Color Cast | Bright Pink/Orange | Deep Red/Bluish-Pink |

| Best For | Routine Diagnostics | Muscle, Collagen, Artistic/Teaching |

| Erythrocytes | Bright Orange | Red-Orange |

References

- Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques. Elsevier Health Sciences. (Standard reference for dye chemistry).

-

StainsFile. (n.d.). Eosin B. Retrieved October 24, 2023, from [Link]

-

Biological Stain Commission. (n.d.).[9] Certification of Eosins. Retrieved October 24, 2023, from [Link]

Sources

- 1. documents.cap.org [documents.cap.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. biocompare.com [biocompare.com]

- 5. macsenlab.com [macsenlab.com]

- 7. stainsfile.com [stainsfile.com]

- 8. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

- 9. biognost.com [biognost.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Precipitate Formation in Eosin B Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding Eosin B and the Root Causes of Precipitation

Eosin B is a xanthene dye, a dibromo-dinitro derivative of fluorescein, that functions as an acidic dye.[1] In histological staining, it serves as a counterstain to hematoxylin, binding to basic cellular components like proteins in the cytoplasm and staining them various shades of pink and red.[1][2] The stability of Eosin B in solution is crucial for its performance. Precipitate formation is a clear indicator of solution instability, which can lead to staining artifacts and unreliable experimental outcomes.

The primary factors contributing to Eosin B precipitation are rooted in its chemical properties and solubility characteristics:

-

pH Sensitivity: Eosin B is an acidic dye.[3] Its solubility in aqueous solutions is highly dependent on pH. In acidic environments, the anionic dye molecules can become protonated, leading to a significant decrease in solubility and subsequent precipitation. Conversely, a neutral to slightly alkaline pH promotes the ionized state of the dye, enhancing its solubility.

-

Solvent Composition: Eosin B exhibits solubility in both water and ethanol.[4] However, the ratio of these solvents in a solution can impact the dye's stability. Changes in the alcohol concentration can alter the solution's polarity and affect the solubility of Eosin B.

-

Concentration and Temperature: Exceeding the solubility limit of Eosin B at a given temperature will inevitably lead to precipitation. Lower temperatures can also reduce the solubility of the dye in solution.[5]

-

Contamination and Aging: The presence of contaminants or the natural aging of the solution can contribute to precipitate formation.[6] It is also important to note that solutions that have been sitting for a while can form a precipitate.[5]

Troubleshooting Guide: A Question-and-Answer Approach

This section provides direct answers to common problems encountered by users of Eosin B solutions.

Q1: I just prepared a fresh Eosin B solution, and it's already cloudy and has a visible precipitate. What went wrong?

A: Precipitate in a freshly prepared solution usually points to an issue with the preparation protocol. Here’s how to troubleshoot:

-

Check the pH: The most likely culprit is an acidic pH. Use a calibrated pH meter to verify the pH of your solution. If it is below 7.0, adjust it by adding a dilute solution of sodium hydroxide (e.g., 0.1 M) dropwise until the precipitate dissolves and the pH is in the neutral to slightly alkaline range.

-

Review Solvent Ratios: If you prepared an alcoholic Eosin B solution, double-check that the specified proportions of ethanol and water were used. An incorrect solvent ratio can reduce the dye's solubility.

-

Ensure Complete Dissolution: It's possible the Eosin B powder did not fully dissolve. Gentle warming and continuous stirring can facilitate dissolution. However, avoid boiling, as it can degrade the dye.

-

Filter the Solution: After preparation, it is always good practice to filter the stain solution to remove any undissolved particles or micro-precipitates.[2][7]

Q2: My Eosin B working solution was clear initially, but now there's a reddish precipitate at the bottom of the container. Why did this happen?

A: Delayed precipitation suggests a change in the solution's conditions over time. Consider these factors:

-

Improper Storage: Storing the solution in a container that is not tightly sealed can lead to evaporation of the solvent, thereby increasing the concentration of Eosin B beyond its solubility limit.[8]

-

Temperature Fluctuations: Storing the solution in an environment with significant temperature drops can decrease the solubility of Eosin B.[5] It is recommended to store Eosin B powder and solutions at a stable room temperature, between 15°C and 25°C, in a dry place, and protected from direct sunlight.[7]

-

Chemical Contamination: Accidental contamination of the solution with acids or other reactive chemicals can alter the pH and cause the dye to precipitate. Ensure the storage area is free from acidic vapors.

Q3: Can I still use my Eosin B solution if it has a small amount of precipitate?

A: It is not recommended to use a solution with a visible precipitate. The presence of solid particles can lead to uneven staining and the deposition of artifacts on your tissue sections, compromising the quality of your results. It is best to either redissolve the precipitate or prepare a fresh solution.

Preventative Measures and Best Practices

Proactive steps are the most effective way to prevent precipitate formation and ensure the long-term stability of your Eosin B solutions.

Table 1: Key Parameters for Preparing and Storing Stable Eosin B Solutions

| Parameter | Recommendation | Rationale |

| pH | Maintain a neutral to slightly alkaline pH (7.0 - 8.0). | Optimizes the solubility of the acidic Eosin B dye in aqueous solutions. |

| Solvent Quality | Use distilled or deionized water and high-purity ethanol. | Minimizes the risk of contamination from ions or impurities that could react with the dye. |

| Filtration | Filter the solution after preparation using a fine-pore filter paper.[2][7] | Removes any undissolved particles or micro-precipitates that could act as nucleation sites for further precipitation. |

| Storage Container | Store in a tightly sealed, clean, and clearly labeled container.[6][7][8] | Prevents evaporation, contamination, and misidentification of the solution. |

| Storage Conditions | Store at a stable room temperature (15-25°C) away from direct sunlight and sources of heat or acidic fumes.[7] | Avoids temperature-induced solubility changes and potential chemical reactions. |

| Regular Inspection | Visually inspect the solution for any signs of cloudiness or precipitate before each use. | Allows for early detection of instability before it affects experimental results. |

Experimental Protocol: Preparation of a Stable 1% Aqueous Eosin B Stock Solution

This protocol outlines the steps for preparing a stable stock solution of Eosin B.

Materials:

-

Eosin B powder

-

Distilled or deionized water

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Volumetric flask

-

Filter paper and funnel

-

Clean, labeled storage bottle

Procedure:

-

Weigh out the required amount of Eosin B powder for your desired volume (e.g., 10 g for a 1 L solution).

-

Add the powder to a beaker containing approximately 80% of the final volume of distilled or deionized water.

-

Place the beaker on a magnetic stirrer and stir until the powder is fully dispersed.

-

Measure the pH of the solution. If the pH is acidic, slowly add 0.1 M NaOH dropwise while stirring, monitoring the pH until it is within the 7.0-7.5 range.

-

Once the dye is completely dissolved and the pH is stable, transfer the solution to a volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add it to the volumetric flask to ensure a complete transfer of the dye.

-

Add distilled water to the flask to reach the final desired volume.

-

Filter the solution through a fine-pore filter paper into a clean, labeled storage bottle.[2][7]

-

Store the bottle at room temperature, away from direct light.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitate formation in Eosin B solutions.

Caption: A step-by-step guide to troubleshooting precipitate in Eosin B solutions.

References

-

National Society for Histotechnology. (2020, May 15). Troubleshooting H&E Stains. Retrieved from [Link]

-

Biognost. (n.d.). EOSIN B powder dye, C.I. 45400. Retrieved from [Link]

-

ResearchGate. (2016, February 24). Can someone tell me how to reduce the precipitate (particles) of hematoxylin and eosin staining in histological sections? Retrieved from [Link]

-

Macsen Labs. (n.d.). Eosin | Properties, Available variants & Uses. Retrieved from [Link]

-

Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved from [Link]

-

Chem-Impex. (n.d.). Eosin B Spirit Soluble. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eosin B. PubChem Compound Database. Retrieved from [Link]

-

StainsFile. (n.d.). Eosin B. Retrieved from [Link]

-

StainsFile. (n.d.). Eosin. Retrieved from [Link]

-

Wikipedia. (n.d.). Eosin. Retrieved from [Link]

-

Creative Bioarray. (n.d.). H&E Staining Troubleshooting. Retrieved from [Link]

Sources

- 1. Eosin - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. macsenlab.com [macsenlab.com]

- 4. stainsfile.com [stainsfile.com]

- 5. ethosbiosciences.com [ethosbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. biognost.com [biognost.com]

- 8. ethosbiosciences.com [ethosbiosciences.com]

Technical Support Center: Optimizing pH for Eosin B Staining Intensity

Welcome to the technical support center for optimizing Eosin B staining. This guide is designed for researchers, scientists, and drug development professionals who utilize histological staining in their work. Here, we will delve into the critical role of pH in achieving high-quality, consistent Eosin B staining and provide practical troubleshooting advice to overcome common challenges. Our approach is grounded in scientific principles to empower you with a deep understanding of the "why" behind the "how."

The Pivotal Role of pH in Eosin B Staining

Eosin B, a xanthene dye, is an acidic stain that carries a net negative charge and is used as a counterstain to hematoxylin in the widely used H&E (hematoxylin and eosin) staining protocol.[1] It primarily stains basic cellular components, such as the cytoplasm and extracellular proteins like collagen and muscle fibers, in varying shades of pink and red.[1][2] The intensity and specificity of this staining are critically dependent on the pH of the Eosin B solution.

The underlying principle of this pH dependency lies in the electrostatic interactions between the negatively charged Eosin B dye and the positively charged proteins in the tissue. The net charge of tissue proteins is determined by the pH of their environment relative to their isoelectric point (pI), the pH at which a molecule has no net electrical charge.[3][4]

-

At a pH below a protein's pI: The protein will have a net positive charge, promoting strong binding of the anionic Eosin B dye.

-

At a pH above a protein's pI: The protein will have a net negative charge, leading to repulsion of the Eosin B dye and weak or no staining.

Therefore, controlling the pH of the Eosin B solution is paramount for achieving optimal staining results. The recommended pH for Eosin staining solutions is typically between 4.0 and 4.5.[5][6] A pH that is too high (above 4.5) will result in weak staining, while a pH that is too low can cause overstaining and a lack of differentiation between cellular components.[5]

Visualizing the pH-Dependent Staining Mechanism

The following diagram illustrates the relationship between the pH of the Eosin B solution, the charge of tissue proteins, and the resulting staining intensity.

Caption: Eosin B staining workflow with pH optimization.

By carefully controlling the pH of your Eosin B staining solution and understanding the principles behind its effect, you can consistently achieve high-quality, reproducible results in your histological analyses.

References

- Benchchem. (n.d.). Technical Support Center: Optimizing Eosin Differentiation in H&E Staining.

- Mohd Radzuan, H., Wan Omar, W. F. N., & Halim, M. D. (2020). Effect of pH on hematoxylin and eosin staining of rats intestinal tissue. In Kuantan Research Day 2020: A National Online Event for E-poster Presentation.

- Al-Kindy, S. M., Suliman, F. O., Salama, S. B., & Al-Bahlany, H. S. (2003). A Sequential Injection Method for the Determination of Tween-80 in Natural Water Samples Using a Fluorescence Enhancement of the Dye Eosin-B. ResearchGate.

- Leica Biosystems. (n.d.). H&E Troubleshooting Guide.

- ResearchGate. (n.d.). (A) Spectrum of anionic ( max , 514 nm) eosin B at pH 4.82. (B) Change....

- PubChem. (n.d.). Eosin B.